Cas no 1251573-80-4 (N-(3-methoxyphenyl)-1-({4-2-(4-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide)

N-(3-methoxyphenyl)-1-({4-2-(4-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide structure
1251573-80-4 structure
Product name:N-(3-methoxyphenyl)-1-({4-2-(4-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide
CAS No:1251573-80-4
MF:C27H26N4O4
Molecular Weight:470.519746303558
CID:5981821
PubChem ID:49668696

N-(3-methoxyphenyl)-1-({4-2-(4-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(3-methoxyphenyl)-1-({4-2-(4-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide
    • N-(3-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
    • AKOS024486035
    • N-(3-methoxyphenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
    • VU0626691-1
    • 1251573-80-4
    • N-(3-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
    • F3407-3038
    • インチ: 1S/C27H26N4O4/c1-34-23-12-8-19(9-13-23)14-26(32)29-21-10-6-20(7-11-21)16-31-17-25(28-18-31)27(33)30-22-4-3-5-24(15-22)35-2/h3-13,15,17-18H,14,16H2,1-2H3,(H,29,32)(H,30,33)
    • InChIKey: GBTYYYOUOJXMKA-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=CC(=CC=1)OC)NC1C=CC(=CC=1)CN1C=NC(C(NC2C=CC=C(C=2)OC)=O)=C1

計算された属性

  • 精确分子量: 470.19540532g/mol
  • 同位素质量: 470.19540532g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 676
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94.5Ų
  • XLogP3: 3.5

N-(3-methoxyphenyl)-1-({4-2-(4-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3407-3038-5μmol
N-(3-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
1251573-80-4
5μmol
$63.0 2023-09-10
Life Chemicals
F3407-3038-20μmol
N-(3-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
1251573-80-4
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-3038-20mg
N-(3-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
1251573-80-4
20mg
$99.0 2023-09-10
Life Chemicals
F3407-3038-25mg
N-(3-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
1251573-80-4
25mg
$109.0 2023-09-10
Life Chemicals
F3407-3038-30mg
N-(3-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
1251573-80-4
30mg
$119.0 2023-09-10
Life Chemicals
F3407-3038-2mg
N-(3-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
1251573-80-4
2mg
$59.0 2023-09-10
Life Chemicals
F3407-3038-2μmol
N-(3-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
1251573-80-4
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-3038-4mg
N-(3-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
1251573-80-4
4mg
$66.0 2023-09-10
Life Chemicals
F3407-3038-1mg
N-(3-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
1251573-80-4
1mg
$54.0 2023-09-10
Life Chemicals
F3407-3038-15mg
N-(3-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
1251573-80-4
15mg
$89.0 2023-09-10

N-(3-methoxyphenyl)-1-({4-2-(4-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide 関連文献

N-(3-methoxyphenyl)-1-({4-2-(4-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamideに関する追加情報

N-(3-Methoxyphenyl)-1-({4-[2-(4-Methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide (CAS 1251573-80-4): A Comprehensive Overview

The compound N-(3-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide (CAS 1251573-80-4) is a specialized chemical entity that has garnered significant attention in pharmaceutical research and medicinal chemistry. This imidazole-based carboxamide derivative features a unique molecular architecture combining methoxyphenyl groups with an acetamido linker, making it particularly interesting for drug discovery applications.

With the increasing demand for targeted therapies and small molecule inhibitors, compounds like N-(3-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide have become crucial in addressing various disease pathways. Researchers are particularly interested in its potential as a kinase modulator, given the structural similarity to known bioactive molecules that interact with enzymatic targets.

The molecular structure of this compound reveals several pharmacologically relevant features. The presence of methoxy groups at both the 3- and 4-positions of the phenyl rings enhances the molecule's lipophilicity and potentially its blood-brain barrier permeability. The imidazole-carboxamide core serves as an excellent hydrogen bond donor/acceptor system, facilitating interactions with biological targets. These structural characteristics make CAS 1251573-80-4 a valuable scaffold for developing novel therapeutic agents.

Current research trends indicate growing interest in N-(3-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide for potential applications in neurological disorders and inflammatory conditions. The compound's ability to potentially modulate protein-protein interactions aligns with modern drug discovery approaches targeting complex disease mechanisms. Pharmaceutical companies are actively investigating similar structures for their drug-like properties and ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

From a synthetic chemistry perspective, the preparation of N-(3-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves multi-step organic transformations. Key steps typically include amide bond formation between the methoxyphenyl acetic acid derivative and the aminophenyl component, followed by imidazole ring functionalization. The final product requires careful purification to achieve the high purity standards demanded by pharmaceutical applications.

The physicochemical properties of CAS 1251573-80-4 contribute to its research utility. With moderate solubility in common organic solvents and specific hydrogen bonding capabilities, this compound demonstrates ideal characteristics for medicinal chemistry optimization. Researchers frequently modify such scaffolds to enhance target affinity while maintaining favorable drug-likeness parameters according to Lipinski's rule of five.

In the context of current pharmaceutical trends, N-(3-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide represents an important example of structure-activity relationship (SAR) exploration. Medicinal chemists utilize such compounds to establish correlations between specific molecular features and biological activity, particularly in the development of selective enzyme inhibitors and receptor modulators.

The commercial availability of this compound through specialty chemical suppliers has facilitated its adoption in various research programs. When sourcing N-(3-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide, researchers should verify the supplier's analytical data, including HPLC purity, mass spectrometry confirmation, and appropriate structural characterization (NMR data). Proper storage conditions, typically at controlled temperatures and protected from moisture, are essential for maintaining compound integrity.

Future directions for research involving CAS 1251573-80-4 may include exploration of its potential in combination therapies and investigation of its pharmacokinetic properties in various biological systems. The compound's structural versatility allows for numerous derivatives that could address emerging therapeutic needs in areas such as precision medicine and personalized treatment approaches.

As the pharmaceutical industry continues to emphasize rational drug design, compounds like N-(3-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide serve as valuable tools for understanding molecular interactions and developing next-generation therapeutics. Its balanced combination of aromatic systems, hydrogen bonding motifs, and flexible linkers makes it particularly suitable for addressing complex biological targets that require sophisticated molecular recognition.

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